molecular formula C10H12O4 B1297425 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid CAS No. 28871-80-9

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Cat. No. B1297425
CAS RN: 28871-80-9
M. Wt: 196.2 g/mol
InChI Key: FUBZERMWPMTSEB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is also known as cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a solid substance . It has a melting point of 144-147 °C (lit.) . The compound’s critical temperature, pressure, and density, as well as its phase boundary pressure and heat capacity at saturation pressure, have been critically evaluated .

Scientific Research Applications

1. Materials Science and Polymer Chemistry

  • Results :
    • These polyimide films exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in microelectronics, aerospace, and protective coatings .

2. Amino Acid Transporter Studies

  • Results :
    • Researchers investigate their biological actions related to amino acid transport and cellular processes .

3. Thermo-Cured Coatings and Films

  • Results :
    • These cured coatings exhibit excellent chemical resistance, adhesion, and thermal stability, making them suitable for protective films and coatings in various industries .

4. Thermodynamic Property Data Analysis

  • Results :
    • Provides essential thermodynamic information for researchers and engineers working with organic compounds .

Safety And Hazards

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is classified as a hazardous substance. It may cause skin irritation (H315), eye irritation (H319), and may be harmful if inhaled (H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZERMWPMTSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951508
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

CAS RN

28871-80-9
Record name NSC238002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Reactant of Route 2
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Reactant of Route 2
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Reactant of Route 3
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Reactant of Route 4
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Reactant of Route 5
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Reactant of Route 6
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Citations

For This Compound
29
Citations
M Palko, P Sohar, F Fülöp - Molecules, 2011 - mdpi.com
all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid (13) and all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (10) were prepared via dihydro-1,3-oxazine or γ-…
Number of citations: 17 www.mdpi.com
K Ravikumar, K Chandra Mohan… - … Section C: Crystal …, 1995 - scripts.iucr.org
The structure of the title compound, 6, 7, 7-trimethyl-1-(3-oxobutyl) bicyclo [2.2. 2] oct-5-ene-2, 3-dicarboxylic acid anhydride, C17H2204, a Diels-Alder reaction prod-uct of/3-ionone and …
Number of citations: 1 scripts.iucr.org
T ZAWADOWSKI, B ZEMLAK - 1977 - pascal-francis.inist.fr
SYNTHESIS OF SOME DERIVATIVES OF N-SUBSTITUTED IMIDE OF 6-METHYL-7-ISOPROPYL-BICYCLO (2.2.2) OCT-5-ENE-2,3-DICARBOXYLIC ACID. CNRS Inist Pascal-Francis CNRS Pascal …
Number of citations: 2 pascal-francis.inist.fr
N Khaselev, A Mandelbaum - Journal of Mass Spectrometry, 1995 - Wiley Online Library
Methyl and ethyl endo‐ and exo‐bicyclo [2.2.2] oct‐5‐ene‐2‐carboxylates exhibit different mass spectral behaviour under i‐Bu‐chemical ionization (CI) conditions and upon collision‐…
Z Pataj, I Ilisz, N Grecsó, M Palkó, F Fülöp… - Chirality, 2014 - Wiley Online Library
Direct high‐performance liquid chromatographic (HPLC) separation of four bicyclo[2.2.2]octane based 2‐amino‐3‐carboxylic acid enantiomers were developed on chiral stationary …
Number of citations: 12 onlinelibrary.wiley.com
M Fang, C Pan, S Lu, Z Lin… - Chinese Journal of …, 2015 - Wiley Online Library
(1R,2R,3S,4R,7R)‐7‐Isopropyl‐6‐methylbicyclo[2.2.2]oct‐5‐ene‐2,3‐dicarboxylic acid anhydride (tetrahydro‐4,7‐ethanoisobenzofuran‐1,3‐dione derivative) adduct 2 was prepared …
Number of citations: 2 onlinelibrary.wiley.com
RF FLAKES JR - 1969 - search.proquest.com
(1-5). Wilcox, Winstein, and McMillan (2) carried out ultraviolet studies on bicyclol2. 2.1] hept-2-ene and bicyclol2. 2. ll-hepta-2, 5-diene.* Calculations of overlap integrals and excitation …
Number of citations: 0 search.proquest.com
AM Alaa - European journal of medicinal chemistry, 2007 - Elsevier
Versatile method has been developed for synthesis of N-substituted imides. Thus, acid anhydrides, imides and dicarboxylic acids were successfully subjected to dehydrative cyclization …
Number of citations: 191 www.sciencedirect.com
E Benjamin, Y Hijji - Molecules, 2008 - mdpi.com
Unsubstituted cyclic imides were synthesized from a series of cyclic anhydrides, hydroxylamine hydrochloride (NH 2 OH∙HCl), and 4-N,N-dimethylamino-pyridine (DMAP, base catalyst) …
Number of citations: 49 www.mdpi.com
WG Dauben, LE Friedrich - The Journal of Organic Chemistry, 1972 - ACS Publications
Under mild acid conditions, as-thujopsene rearranges to 1, 4, 11, ll-tetramethylbicyclo [5.4. 0] undeca-3, 7-diene (3). This diene when treated with 0.02 M perchloric acid in refluxing …
Number of citations: 17 pubs.acs.org

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